REACTION_CXSMILES
|
[Na].C1C2C(=CC=CC=2)C=CC=1.[OH:12][CH:13]([CH2:32][OH:33])[CH2:14][N:15]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)S(C1C=CC(C)=CC=1)(=O)=O.Cl>COCCOC.O>[C:26]1([NH:15][CH2:14][CH:13]([OH:12])[CH2:32][OH:33])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
305 g
|
Type
|
reactant
|
Smiles
|
OC(CN(S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature between 20° to 30° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture below 35° C
|
Type
|
ADDITION
|
Details
|
After all of the solid was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with toluene
|
Type
|
CUSTOM
|
Details
|
three times with hexane, was sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove the hexane
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
The filtered dichloromethane was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |